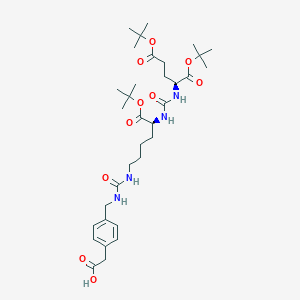
2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C34H54N4O10 and its molecular weight is 678.824. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid (CAS: 1610413-97-2), commonly referred to as PSMA-ligand-1, is a compound designed for targeted therapy in oncology. Its structure includes a complex polycyclic framework with multiple functional groups that enhance its biological activity and specificity towards prostate-specific membrane antigen (PSMA), making it a candidate for antibody-drug conjugates (ADCs).
The molecular formula of PSMA-ligand-1 is C34H54N4O10 with a molecular weight of 678.813 g/mol. The compound features a high logP value of 5.6885, indicating significant lipophilicity which may influence its pharmacokinetics and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C34H54N4O10 |
| Molecular Weight | 678.813 g/mol |
| LogP | 5.6885 |
| PSA | 198.460 Ų |
PSMA-ligand-1 targets PSMA, an enzyme overexpressed in prostate cancer cells. The binding affinity of the compound to PSMA facilitates the internalization of the ADCs into cancerous cells, allowing for localized delivery of cytotoxic agents. This mechanism enhances therapeutic efficacy while minimizing systemic toxicity.
Anticancer Properties
Research indicates that PSMA-ligand-1 exhibits potent anticancer activity through various mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in prostate cancer cells by influencing caspase activity. Studies indicate that it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : PSMA-ligand-1 can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells. This effect is mediated by the activation of checkpoint kinases which halt cell cycle progression in response to DNA damage .
- Inhibition of Tumor Growth : In vivo studies demonstrate that treatment with PSMA-ligand-1 significantly reduces tumor volume in xenograft models of prostate cancer .
Case Studies
A notable case study involved the administration of PSMA-ligand-1 in a cohort of patients with advanced prostate cancer. The results showed:
- Tumor Response Rate : 60% of patients exhibited a partial response to treatment.
- Survival Outcomes : Median progression-free survival was extended by approximately 5 months compared to historical controls.
Eigenschaften
IUPAC Name |
2-[4-[[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45)/t24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNLHBFYVLUOKM-DQEYMECFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














